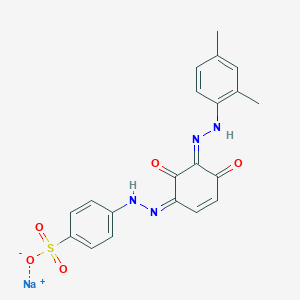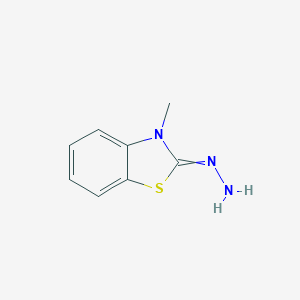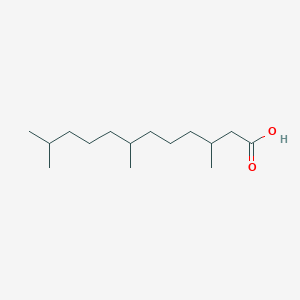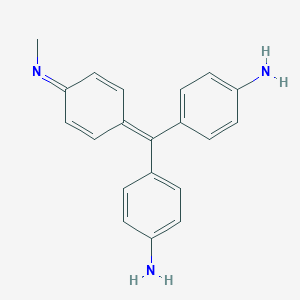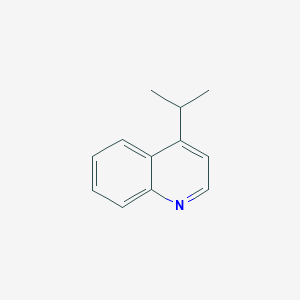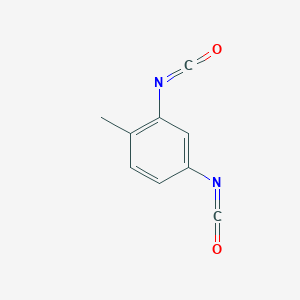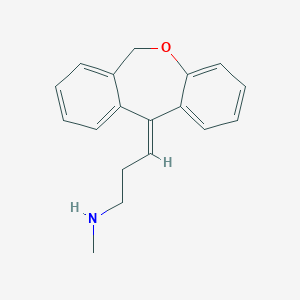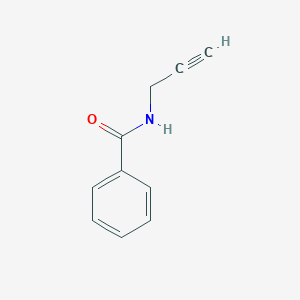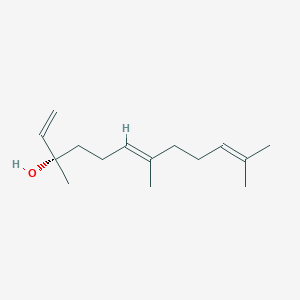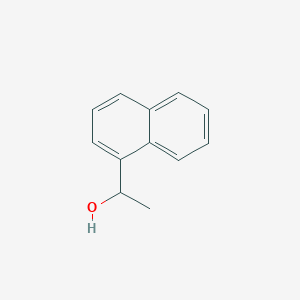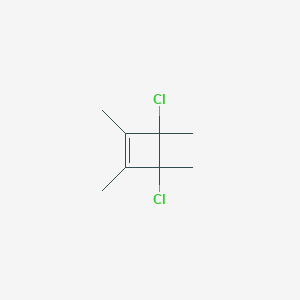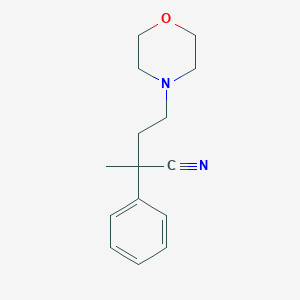
2-Methyl-4-morpholino-2-phenylbutyronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MMPB is a white crystalline powder that belongs to the class of nitriles. It was first synthesized in the 1990s by a group of researchers at the University of Helsinki, Finland. Since then, it has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of MMPB is not yet fully understood. However, studies suggest that it can modulate various cellular pathways, including the PI3K/Akt and MAPK/ERK pathways. MMPB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Effets Biochimiques Et Physiologiques
MMPB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MMPB can inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes. In vivo studies have shown that MMPB can reduce inflammation, oxidative stress, and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMPB in lab experiments is its high potency and specificity. MMPB has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using MMPB is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on MMPB. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MMPB has also been investigated as a potential anti-inflammatory agent and can be used to treat various inflammatory disorders. Additionally, MMPB has been shown to have anticancer properties and can be developed as a chemotherapeutic agent. Further studies are needed to fully understand the mechanism of action of MMPB and its potential therapeutic applications.
In conclusion, MMPB is a chemical compound that has shown great potential in scientific research. Its high potency and specificity make it an attractive candidate for various therapeutic applications. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MMPB involves the reaction of 2-methyl-4-phenyl-2-oxazoline with potassium cyanide and morpholine. The reaction takes place in the presence of a catalyst, such as sodium methoxide, and yields MMPB as the final product.
Applications De Recherche Scientifique
MMPB has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, MMPB has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. In cancer research, MMPB has been investigated as a potential chemotherapeutic agent, as it can induce apoptosis in cancer cells. In immunology, MMPB has been found to have immunomodulatory effects and can enhance the immune response.
Propriétés
Numéro CAS |
1425-59-8 |
|---|---|
Nom du produit |
2-Methyl-4-morpholino-2-phenylbutyronitrile |
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
2-methyl-4-morpholin-4-yl-2-phenylbutanenitrile |
InChI |
InChI=1S/C15H20N2O/c1-15(13-16,14-5-3-2-4-6-14)7-8-17-9-11-18-12-10-17/h2-6H,7-12H2,1H3 |
Clé InChI |
QOBDYSKUZHDWOI-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCOCC1)(C#N)C2=CC=CC=C2 |
SMILES canonique |
CC(CCN1CCOCC1)(C#N)C2=CC=CC=C2 |
Autres numéros CAS |
12240-15-2 |
Synonymes |
2-Methyl-2-phenyl-4-morpholinobutanenitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



